molecular formula C14H24N2O2 B10975641 1,4-Di(piperidin-1-yl)butane-1,4-dione

1,4-Di(piperidin-1-yl)butane-1,4-dione

Cat. No.: B10975641
M. Wt: 252.35 g/mol
InChI Key: QHNCNYAAHSQFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di(piperidin-1-yl)butane-1,4-dione: is an organic compound that features two piperidine rings attached to a butane-1,4-dione backbone. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Di(piperidin-1-yl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4-Di(piperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,4-Di(piperidin-1-yl)butane-1,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,4-Di(piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. The piperidine rings can interact with various receptors and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

    1,4-Di(pyrrolidin-1-yl)butane-1,4-dione: Similar structure but with pyrrolidine rings instead of piperidine.

    1,4-Di(morpholin-1-yl)butane-1,4-dione: Contains morpholine rings.

    1,4-Di(azepan-1-yl)butane-1,4-dione: Features azepane rings.

Uniqueness: 1,4-Di(piperidin-1-yl)butane-1,4-dione is unique due to its specific piperidine rings, which confer distinct chemical and biological properties. The presence of piperidine rings enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

1,4-di(piperidin-1-yl)butane-1,4-dione

InChI

InChI=1S/C14H24N2O2/c17-13(15-9-3-1-4-10-15)7-8-14(18)16-11-5-2-6-12-16/h1-12H2

InChI Key

QHNCNYAAHSQFDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC(=O)N2CCCCC2

Origin of Product

United States

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